molecular formula C15H22N4O B12269486 N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12269486
M. Wt: 274.36 g/mol
InChI Key: DPZYGRDRRCZJTI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique combination of a cyclopropane ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.

    Synthesis of the piperidine ring: This can be synthesized through a series of reactions including reductive amination or cyclization of appropriate precursors.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the rings: The final step involves coupling the cyclopropane, piperidine, and pyrimidine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This can involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing products, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Pharmaceuticals: It can be used in the formulation of new therapeutic agents.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

    N-(1-cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound has a similar structure but lacks the pyrimidine ring.

    N-(2-{1-(cyclopropanecarbonyl)piperidin-3-ylamino}ethyl)-3-methylbenzamide: This compound has a similar piperidine and cyclopropane structure but differs in the additional functional groups and overall structure.

The uniqueness of this compound lies in its combination of the cyclopropane, piperidine, and pyrimidine rings, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

cyclopropyl-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C15H22N4O/c1-11-8-16-15(17-9-11)18(2)13-4-3-7-19(10-13)14(20)12-5-6-12/h8-9,12-13H,3-7,10H2,1-2H3

InChI Key

DPZYGRDRRCZJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3CC3

Origin of Product

United States

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